molecular formula C6H8N2O3 B1625360 5-(Hydroxymethyl)-N-methylisoxazole-3-carboxamide CAS No. 210641-15-9

5-(Hydroxymethyl)-N-methylisoxazole-3-carboxamide

Cat. No. B1625360
M. Wt: 156.14 g/mol
InChI Key: NUNULGLALWOMKB-UHFFFAOYSA-N
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Description

5-Hydroxymethylfurfural (HMF) is an organic compound formed by the dehydration of reducing sugars . It is a white low-melting solid (although commercial samples are often yellow) which is highly soluble in both water and organic solvents .


Synthesis Analysis

The synthesis of HMF has been a topic of significant study. It was first reported in 1875 as an intermediate in the formation of levulinic acid from sugar and sulfuric acid . The classical route remains, with 6-carbon sugars (hexoses) such as fructose undergoing acid-catalyzed poly-dehydration .


Molecular Structure Analysis

The molecule consists of a furan ring, containing both aldehyde and alcohol functional groups . ATR-FTIR spectroscopy, Scanning Electron Microscopy (SEM), and Dynamic Light Scattering (DLS) experiments have been used to investigate the molecular structure, morphology, and growth mechanism of HMF derived humins .


Chemical Reactions Analysis

The reaction pathway of HMF involves either a ring-opening mechanism and/or substitution at the α or β position via nucleophilic attack . The addition of DMSO as a co-solvent leads to significant changes in the FTIR spectra of humins .


Physical And Chemical Properties Analysis

HMF has a molar mass of 126.111 g·mol −1. It has a density of 1.29 g/cm 3, a melting point of 30 to 34 °C, and a boiling point of 114 to 116 °C .

Scientific Research Applications

Chemical Synthesis and Modification

5-(Hydroxymethyl)-N-methylisoxazole-3-carboxamide (HMIC) is used in chemical synthesis and modification processes. For example, Pasunooti et al. (2015) described the use of bidentate auxiliaries derived from isoxazole-3-carboxamide for Pd-catalyzed C(sp(3))-H bond activation. This process, involving 5-methylisoxazole-3-carboxamide (MICA), enables selective and efficient arylation and alkylation of α-aminobutanoic acid derivatives, resulting in various γ-substituted non-natural amino acids (Pasunooti, Banerjee, Yap, Jiang, & Liu, 2015).

Organic Chemistry and Compound Synthesis

In organic chemistry, HMIC is involved in the synthesis of complex organic compounds. Martins et al. (2002) reported the one-pot synthesis of six 3-methylisoxazole-5-carboxamides and twelve 5-[(1H-pyrazol-1-yl)carbonyl]-3-methyl isoxazoles from 3-methyl isoxazole-5-carboxylic acid, demonstrating its utility in creating diverse organic molecules (Martins, Neto, Sinhorin, Bastos, Zimmermann, Rosa, Bonacorso, & Zanatta, 2002).

Biochemical Pharmacology

HMIC plays a significant role in the field of biochemical pharmacology. For instance, Vincent et al. (1984) explored the pharmacokinetics of DTIC, a chemotherapeutic agent, and its metabolism to produce HMIC. This research highlights the importance of understanding drug metabolism in different species for effective cancer treatment (Vincent, Rutty, & Abel, 1984).

Safety And Hazards

HMF is considered hazardous by the 2012 OSHA Hazard Communication Standard. It is a combustible liquid that causes skin irritation, serious eye irritation, and may cause respiratory irritation. It may also cause damage to organs through prolonged or repeated exposure .

Future Directions

HMF has aroused considerable interest over the past years as an important biomass-derived platform molecule, yielding various value-added products. The synthesis of 2,5-furandicarboxylic acid (FDCA) by the electrocatalytic oxidation of HMF has attracted considerable attention . With further improvement, this process can be used in scaled-up facilities for simultaneous renewable building block and fuel production .

properties

IUPAC Name

5-(hydroxymethyl)-N-methyl-1,2-oxazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O3/c1-7-6(10)5-2-4(3-9)11-8-5/h2,9H,3H2,1H3,(H,7,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUNULGLALWOMKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=NOC(=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10454934
Record name 5-(Hydroxymethyl)-N-methyl-1,2-oxazole-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10454934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Hydroxymethyl)-N-methylisoxazole-3-carboxamide

CAS RN

210641-15-9
Record name 5-(Hydroxymethyl)-N-methyl-1,2-oxazole-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10454934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
S Nicolussi, A Chicca, M Rau, S Rihs… - Biochemical …, 2014 - Elsevier
Besides the suggested role of a putative endocannabinoid membrane transporter mediating the cellular uptake of the endocannabinoid anandamide (AEA), this process is intrinsically …
Number of citations: 36 www.sciencedirect.com
L MC MK, M NO, P SI, BA ME - J. Org. Chem, 1998 - academia.edu
[0015] The objects as mentioned above have surprisingly been solved in accordance with the present invention. Thus, the present invention relates to specific E, E-diene compounds …
Number of citations: 0 www.academia.edu

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